Acetoin
Overview
Description
. It is a colorless or pale yellow liquid with a pleasant buttery odor. Acetoin is widely used in various industries, including food, cosmetics, pharmaceuticals, and biofuels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoin can be synthesized through several chemical reactions. One common method involves the decarboxylation of alpha-acetolactate, a precursor in the biosynthesis of branched-chain amino acids. This reaction is typically catalyzed by acetolactate decarboxylase.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Bacillus subtilis and Escherichia coli are genetically engineered to produce this compound from substrates like lactate and pyruvate. This biotechnological approach is favored for its sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Acetoin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to diacetyl using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: this compound can be reduced to 2,3-butanediol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Diacetyl: A key flavor compound in dairy products.
2,3-Butanediol: A valuable chemical used in the production of solvents and polymers.
Scientific Research Applications
Acetoin is extensively used in scientific research due to its unique properties and applications:
Chemistry: this compound serves as a precursor for the synthesis of various chemicals, including pharmaceuticals and fragrances.
Biology: It is a key intermediate in the metabolic pathways of several microorganisms, playing a role in energy production and stress response.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the production of biofuels, cosmetics, and food additives.
Mechanism of Action
Acetoin exerts its effects through various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in metabolic pathways, such as acetolactate synthase and acetolactate decarboxylase.
Pathways: It participates in the biosynthesis of branched-chain amino acids and the production of 2,3-butanediol, which is used in biofuel production.
Comparison with Similar Compounds
Acetoin is often compared with other four-carbon compounds, such as 2,3-butanediol and diacetyl:
2,3-Butanediol: Both this compound and 2,3-butanediol are produced by microbial fermentation and have similar applications in biofuel production.
Diacetyl: this compound can be oxidized to diacetyl, which is used as a flavoring agent in the food industry.
This compound's unique properties, such as its neutral nature and role in preventing cytoplasmic acidification, distinguish it from other compounds.
Properties
IUPAC Name |
3-hydroxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWKJAVDOGWPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Record name | ACETYL METHYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2291 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024399 | |
Record name | Acetoin | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid. | |
Record name | ACETYL METHYL CARBINOL | |
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Record name | Acetoin | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ACETOIN | |
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Boiling Point |
148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F | |
Record name | ACETOIN | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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Flash Point |
41 °C, 106 °F | |
Record name | Acetoin | |
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Solubility |
Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol | |
Record name | ACETOIN | |
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Record name | Acetoin | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9972 g/cu cm at 17 °C, 1.005-1.019 | |
Record name | ACETOIN | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est) | |
Record name | Acetoin | |
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Color/Form |
Slightly yellow liquid or crystals | |
CAS No. |
513-86-0, 51555-24-9 | |
Record name | ACETYL METHYL CARBINOL | |
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Record name | Acetoin | |
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Record name | Acetoin | |
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Melting Point |
15 °C, 59 °F | |
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Record name | Acetoin | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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